molecular formula C21H24N4OS B3645451 N-benzyl-2-[(4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide

N-benzyl-2-[(4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide

Cat. No.: B3645451
M. Wt: 380.5 g/mol
InChI Key: LKRPXVSCXMVBID-UHFFFAOYSA-N
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Description

“N-benzyl-2-[(4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide” is a complex organic compound. It contains a benzyl group, an isobutyl group, a phenyl group, a 1,2,4-triazole ring, and an acetamide group . Triazole compounds, which include a five-membered aromatic azole chain containing two carbon and three nitrogen atoms, are known to show versatile biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps and would depend on the starting materials available. Generally, the synthesis of triazole derivatives involves the reaction of an azide with a terminal alkyne in a process known as a click reaction . The benzyl, isobutyl, and phenyl groups could potentially be introduced through various substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-triazole ring suggests that the compound could potentially participate in various hydrogen bonding interactions .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The triazole ring is known to participate in various reactions, including nucleophilic substitutions and reductions . The benzyl and phenyl groups could potentially undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar triazole ring and acetamide group could impact the compound’s solubility in various solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Triazole derivatives are known to bind to a variety of enzymes and receptors in the biological system, showing versatile biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve further exploration of its biological activity, potential applications, and methods for its synthesis .

Properties

IUPAC Name

N-benzyl-2-[[4-(2-methylpropyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4OS/c1-16(2)14-25-20(18-11-7-4-8-12-18)23-24-21(25)27-15-19(26)22-13-17-9-5-3-6-10-17/h3-12,16H,13-15H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRPXVSCXMVBID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=NN=C1SCC(=O)NCC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzyl-2-[(4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide
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N-benzyl-2-[(4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide
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Reactant of Route 6
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N-benzyl-2-[(4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide

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